1,3,5-Triacetylhexahydro-1,3,5-triazine

Description

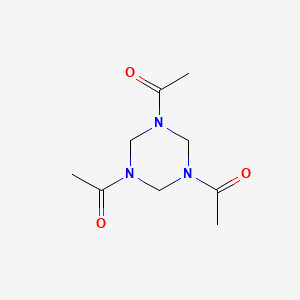

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-diacetyl-1,3,5-triazinan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQRIDXOGCNRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CN(CN(C1)C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180672 | |

| Record name | 1,3,5-Triacetylhexahydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26028-46-6 | |

| Record name | 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26028-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triacetylhexahydro-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026028466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC194838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triacetylhexahydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triacetylhexahydro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIACETYLHEXAHYDRO-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9WLC2XZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,3,5 Triacetylhexahydro 1,3,5 Triazine

Established Synthetic Pathways to 1,3,5-Triacetylhexahydro-1,3,5-triazine

The formation of the hexahydro-1,3,5-triazine ring is a cornerstone of its chemistry, with several established methods for its acylation to produce the title compound.

The synthesis of hexahydro-1,3,5-triacyl-s-triazines can be achieved through the condensation of formaldehyde (B43269) with an ammonia (B1221849) source, followed by acylation. One common method involves the reaction of an alkanoic acid amide, such as acetamide (B32628), with a polymeric form of formaldehyde. google.com In a specific example, acetamide is reacted with paraformaldehyde in toluene, using a significant amount of concentrated sulfuric acid as a catalyst. The water formed during the condensation is removed, often by azeotropic distillation, to drive the reaction to completion. google.com

Another route involves reacting ammonia and formaldehyde in an aqueous solution at low temperatures (not exceeding 25°C) to form a crude hexahydro-s-triazine intermediate. google.com This intermediate is then immediately reacted with an acylating agent. While the direct use of acetic anhydride (B1165640) is a logical extension for producing this compound, related syntheses effectively use reagents like organic chloroformates in the presence of a base to yield corresponding trisubstituted hexahydro-s-triazines. google.com

Polymeric forms of formaldehyde are key reagents in the synthesis of hexahydro-1,3,5-triacyl-s-triazines. google.comgoogle.com Among these, 1,3,5-trioxane (B122180) is a frequently used precursor. google.com The general synthetic strategy involves reacting 1,3,5-trioxane with aliphatic nitriles and an aliphatic anhydride in the presence of an acid catalyst. google.com This approach provides the necessary formaldehyde units for the construction of the triazine ring. Although 1,3,5-trioxane did not react under certain conditions where other triazinanes did, it remains a viable starting material in other established protocols for building the core structure. researchgate.net

Catalysis is crucial for the efficient synthesis of hexahydro-1,3,5-triacyl-s-triazines. Different acid catalysts have been employed to promote the condensation and cyclization reactions.

One improved catalytic method involves the use of an aryl sulfonic acid, such as p-toluene sulfonic acid or naphthalene (B1677914) sulfonic acid, which contains about 0.5 to 7.0% sulfuric acid and 0 to 10% water. google.com This catalyst system is effective in the reaction of a polymeric formaldehyde, a lower aliphatic anhydride, and a lower aliphatic nitrile. google.com The amount of catalyst used typically ranges from 1 to 10 parts per 100 parts of the aliphatic nitrile. google.com

An alternative approach emphasizes the use of a substantially larger proportion of sulfuric acid than previously employed in prior art. google.com For the reaction between an alkanoic acid amide and a polymeric formaldehyde, at least 0.05 mol of sulfuric acid catalyst per mol of the amide is used to achieve high yields. For instance, in the preparation from acetamide and paraformaldehyde in toluene, approximately 0.142 mol of concentrated sulfuric acid was used per mole of acetamide. google.com

| Catalyst System | Reactants | Key Parameters | Source |

|---|---|---|---|

| Aryl sulfonic acid with H₂SO₄ | Polymeric formaldehyde, aliphatic anhydride, aliphatic nitrile | Catalyst contains 0.5-7.0% H₂SO₄ and 0-10% water. Best results with 0-2.5% water. | google.com |

| Sulfuric Acid | Polymeric formaldehyde, alkanoic acid amide | Requires at least 0.05 mol of H₂SO₄ per mol of amide. Reaction temperature is typically 60°C to 120°C. | google.com |

Functionalization and Derivatization Strategies

While the hexahydro-1,3,5-triazine ring of the title compound is saturated and not aromatic, the functionalization of the related aromatic 1,3,5-triazine (B166579) core is a major strategy for creating a vast array of derivatives.

The aromatic 1,3,5-triazine ring, particularly in the form of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is highly susceptible to nucleophilic aromatic substitution (SNAr). arkat-usa.orgnih.govmdpi.com This reactivity allows for the sequential and controlled replacement of its chlorine atoms with a wide variety of nucleophiles. arkat-usa.orgnih.gov This method is a cornerstone for synthesizing mono-, di-, and trisubstituted triazine derivatives. arkat-usa.orgmdpi.com

The substitution pattern is highly dependent on the reaction temperature, which allows for selective functionalization: nih.govmdpi.com

The first chlorine atom is typically substituted at a low temperature, around 0°C. nih.govmdpi.com

The second substitution occurs at room temperature. nih.gov

The replacement of the third and final chlorine atom requires higher temperatures, often at the boiling point of the solvent. nih.gov

This temperature-controlled, stepwise substitution enables the introduction of one, two, or three different functional groups onto the triazine core, creating either symmetrical or unsymmetrical derivatives. arkat-usa.orgchim.it A wide range of nucleophiles, including amines, phenols, and thiols, can be used in these reactions. arkat-usa.org The process can be accelerated using microwave irradiation or sonochemistry, often under greener conditions. nih.govmdpi.comchim.it

| Substitution Step | Typical Reaction Temperature | Outcome | Source |

|---|---|---|---|

| First Chlorine | ~0°C | Mono-substituted triazine | nih.govmdpi.com |

| Second Chlorine | Room Temperature | Di-substituted triazine | nih.gov |

| Third Chlorine | Elevated (e.g., boiling point of solvent) | Tri-substituted triazine | nih.gov |

Advanced One-Pot Synthesis Methods for Triazine Derivatives

One-pot synthesis has emerged as an efficient and economical strategy for constructing the triazine scaffold, minimizing waste and simplifying procedures. tandfonline.com These methods are significant for creating complex molecules under mild conditions. tandfonline.com

Researchers have developed one-pot protocols for the functionalization of the 1,3,5-triazine core, starting from readily available precursors like 2,4,6-trichloro-1,3,5-triazine, without the need to isolate intermediates. nih.gov This allows for the sequential displacement of chlorine atoms with various nucleophiles to produce tri-substituted triazines in good yields. nih.gov Another advanced one-pot approach involves the Ullmann-type reaction, using a supported Cu(I) catalyst to synthesize di- and trisubstituted 1,3,5-triazine derivatives. This method offers significantly shorter reaction times and, in some cases, higher yields compared to traditional nucleophilic substitution. nih.gov The catalyst, comprising Cu(I) cations on a macroporous resin, has demonstrated high efficiency and can be reused multiple times without losing activity. nih.gov

A rapid, catalyst-free, one-pot synthesis for 1,3,5-tri-N-substituted hexahydro-1,3,5-triazine derivatives has also been reported, highlighting the move towards greener and more efficient chemical manufacturing. tandfonline.com For the specific synthesis of 1,3,5-triacyl-s-triazines, a one-pot reaction can be conducted by reacting an aliphatic nitrile, a polymeric formaldehyde (like paraformaldehyde), and an aliphatic anhydride with a sulfuric acid catalyst. google.com

Table 1: Comparison of One-Pot Synthesis Methods for Triazine Derivatives

| Method | Precursors | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Sequential Nucleophilic Substitution | 2,4,6-Trichloro-1,3,5-triazine, various nucleophiles | Base (e.g., DIPEA), controlled temperature | No isolation of intermediates, access to diverse substituents. nih.gov |

| Ullmann-type Reaction | Dichlorotriazinyl benzenesulfonamide, nucleophiles | Cu(I) supported on resin | Short reaction times, high yields, reusable catalyst. nih.gov |

| Condensation | Aliphatic nitrile, polymeric formaldehyde, aliphatic anhydride | Sulfuric acid | Direct route to 1,3,5-triacyl derivatives. google.com |

| Condensation | Alkanoic acid amide, polymeric formaldehyde | Sulfuric acid, azeotropic removal of water | Utilizes amides as starting material. google.com |

Alkylation Reactions of Hexahydro-1,3,5-triazine Scaffolds

Alkylation introduces alkyl groups onto the triazine scaffold, modifying its properties. The alkylation of amino-1,3,5-triazines using alcohols has been achieved efficiently with a ruthenium catalyst, representing a high atom economy process. rsc.orggoogle.com This method is tolerant of various functional groups on the alcohol. rsc.org

In the case of related hexahydro-1,3,5-triazine-2-thione derivatives, alkylation with alkyl halides leads to the formation of 2-alkylthio-3,4,5,6-tetrahydro-1,3,5-triazines. researchgate.net This reaction proceeds via aminomethylation of thiourea (B124793) with formaldehyde and primary amines to first form the hexahydrotriazine-2-thione ring, which is then alkylated. researchgate.net While direct alkylation studies on this compound are not prevalent, the reactivity of the parent hexahydrotriazine scaffold and other derivatives indicates that the ring nitrogens and exocyclic functional groups are potential sites for such modifications, depending on the reaction conditions and the electronic nature of the existing substituents.

Microwave-Assisted Synthetic Enhancements for Triazine Derivatives

Microwave irradiation has become a significant tool in the synthesis of 1,3,5-triazine derivatives, offering considerable advantages over conventional heating methods. monash.edu This technique accelerates reactions, leading to substantially shorter reaction times—often reducing hours to minutes—and frequently results in higher product yields and purity by minimizing side reactions. clockss.orgchim.it

The application of microwaves is versatile, promoting various reaction types for triazine synthesis. For instance, the multi-component condensation of thioureas, formaldehyde, and amines to form 2-thioxohexahydro-1,3,5-triazines can be achieved in 30-60 seconds in an aqueous medium with quantitative yields. capes.gov.br Similarly, the synthesis of 2,4-diamino-1,3,5-triazines from cyanoguanidine and nitriles is highly efficient under microwave irradiation. chim.it The technology has proven particularly effective for challenging reactions, such as the displacement of the third chlorine atom in 2,4,6-trichloro-1,3,5-triazine, which often requires harsh conditions under conventional heating. chim.it The rapid and uniform heating provided by microwaves avoids the decomposition of sensitive reagents and products. chim.it

Table 2: Microwave-Assisted vs. Conventional Synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Microwave Irradiation | 80 °C | 14 min | 93% |

| Conventional Heating | 100 °C | 14 h | 81% |

Data sourced from a study on microwave-assisted synthesis. clockss.org

Reaction Mechanisms and Pathways

The reactivity of the 1,3,5-triazine ring is governed by the substitution pattern and the electronic properties of the attached groups.

Fundamental Reactivity Profiles: Nucleophilic and Electrophilic Interactions

The reactivity of triazine systems is characterized by a duality of nucleophilic and electrophilic interactions. The aromatic 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency is significantly enhanced in precursors like 2,4,6-trichloro-1,3,5-triazine (TCT), where the chlorine atoms act as excellent leaving groups. Consequently, the carbon atoms of the TCT ring are highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). nih.govarkat-usa.org The substitution is a stepwise, temperature-dependent process, allowing for controlled, sequential introduction of different nucleophiles. arkat-usa.orgmdpi.com

Conversely, when the triazine ring is substituted with amino groups, the exocyclic nitrogen atoms exhibit nucleophilic character. These amino groups can undergo reactions typical of amines, such as N-alkylation. rsc.orggoogle.com However, their nucleophilicity is generally lower than that of typical amines because the lone pair on the nitrogen can be delocalized into the electron-deficient triazine ring. chim.it In this compound, the acetyl groups are strongly electron-withdrawing. This effect drastically reduces the basicity and nucleophilicity of the ring nitrogen atoms, making them far less reactive towards electrophiles than their non-acylated counterparts.

Investigations into Ring Cleavage Mechanisms

The 1,3,5-triazine ring can undergo cleavage under various conditions, particularly upon interaction with nucleophiles. researchgate.netresearchgate.net These ring-opening reactions are synthetically useful, as the triazine can serve as a precursor to specific molecular fragments. researchgate.netresearchgate.net For instance, under the influence of certain nucleophilic reagents, the 1,3,5-triazine ring can act as a source of a formyl group or an amidine. researchgate.netresearchgate.net

The stability of the ring is highly dependent on its substituents. For example, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is strongly dependent on pH. In the presence of sulfide, this compound undergoes ring opening and re-closure to form products like 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine. The mechanism involves the cleavage of C-N bonds within the triazine ring. While specific studies on the ring cleavage of this compound are limited, the presence of the three N-acetyl groups is expected to influence the ring's stability and reactivity towards hydrolytic or nucleophilic cleavage.

Phospha-Mannich Reactions Involving N-Acylated Triazines

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation involving an amine, a carbonyl compound (like formaldehyde), and a P-H containing species such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. mdpi.com This reaction is a powerful tool for synthesizing α-aminophosphonates and related compounds. mdpi.com The mechanism typically proceeds through the formation of an imine or iminium ion from the amine and carbonyl, which is then attacked by the phosphorus nucleophile. mdpi.com

A key requirement for the amine component is the ability to form an iminium intermediate, which generally necessitates the presence of at least one N-H bond or conditions that facilitate its formation. In the case of this compound, all three nitrogen atoms are part of the saturated ring and are acylated. These nitrogens are tertiary and, crucially, the electron-withdrawing acetyl groups significantly reduce their nucleophilicity and basicity. This electronic deactivation makes the formation of an iminium species from the ring structure highly unfavorable under standard Phospha-Mannich conditions. Therefore, this compound itself is not expected to be a suitable amine component for this reaction. However, its precursors, such as unsubstituted or mono/di-substituted hexahydro-1,3,5-triazines possessing N-H bonds, could potentially participate in such transformations before complete acylation.

Studies on Isomerization and Tautomeric Equilibria in Triazine Systems

The study of isomerization and tautomerism is crucial for understanding the structure, stability, and reactivity of heterocyclic systems. In the context of triazines, these phenomena are particularly relevant for unsaturated, aromatic 1,3,5-triazines bearing amino substituents, where amino-imino tautomerism is possible.

For saturated systems like this compound, tautomerism of the amino-imino type is not a primary consideration due to the absence of the aromatic ring system. Instead, isomerism in these structures is dominated by conformational dynamics, such as ring inversion and rotation around the nitrogen-carbonyl (N-C=O) bonds.

Theoretical studies using Density Functional Theory (DFT) on related, highly substituted 1,3,5-triazine derivatives provide valuable data on their stability and potential equilibria. nih.govresearchgate.net One such study on an N-aryl-N'-alkyl-diamino-1,3,5-triazine derivative investigated the existence of various tautomers. nih.govresearchgate.net The calculations revealed that the molecule could exist in several tautomeric forms, with the relative stability being influenced by the solvent environment. nih.gov

In solution, certain amino-substituted 1,3,5-triazines can exist as a mixture of conformers due to restricted rotation around the C(triazine)–N bond. researchgate.net Variable temperature NMR (VT-NMR) studies have shown that at low temperatures, the signals for different conformers (e.g., symmetric and asymmetric) can be distinguished, while they coalesce at higher temperatures, indicating a dynamic equilibrium. researchgate.net The energy barriers for this rotation have been measured to be in the range of 11.7 to 14.7 kcal/mol. researchgate.net

While these specific studies were not performed on this compound itself, the principles of conformational isomerism and restricted bond rotation are directly applicable. The three N-acetyl groups on the flexible hexahydrotriazine ring are expected to lead to a complex conformational landscape, with multiple chair-like and boat-like conformations being accessible, each with different orientations of the acetyl groups (axial/equatorial). The interconversion between these conformers represents a form of dynamic equilibrium.

Table 2: Key Findings from Studies on Isomerism in Triazine Systems

| System Studied | Phenomenon Investigated | Method | Key Findings | Reference |

|---|---|---|---|---|

| N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine | Tautomeric equilibria | DFT Calculations | Can exist as three predominant tautomers; equilibria are influenced by the solvent. | nih.govresearchgate.net |

| Amino-substituted 1,3,5-triazines | Conformational isomerism (C-N bond rotation) | VT-NMR, DFT Calculations | Exist as a mixture of symmetric and asymmetric conformers; rotational energy barriers are 11.7-14.7 kcal/mol. | researchgate.net |

Structural Elucidation and Advanced Spectroscopic/computational Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure and bonding of 1,3,5-Triacetylhexahydro-1,3,5-triazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography provide complementary information to build a comprehensive understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the connectivity of atoms and exploring the conformational landscape of molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial for its characterization. nih.gov

Conformational studies on related N-acylated hexahydrotriazines suggest that the triazine ring can adopt various conformations, such as chair and boat forms. The acetyl groups attached to the nitrogen atoms can exist in different orientations, leading to a complex mixture of conformers in solution. The position and multiplicity of the signals in the NMR spectrum are sensitive to these conformational changes and the rotational barriers around the N-C(O) amide bonds. nih.gov For instance, in related 1,3,5-triazine (B166579) derivatives, variable temperature NMR studies have been employed to probe the dynamics of ring inversion and amide bond rotation. nih.gov While specific chemical shift and coupling constant data for this compound are available in spectral databases, detailed conformational analysis in published literature remains a subject for further investigation.

Table 1: Available NMR Data for this compound

| Spectrum Type | Data Availability |

| ¹H NMR | Available in spectral databases nih.gov |

| ¹³C NMR | Available in spectral databases nih.gov |

Note: Specific chemical shift values and coupling constants are not detailed in the readily available literature but are referenced in spectral databases.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Characterization

FT-IR spectroscopy provides insights into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetyl groups. These bands are typically found in the region of 1650-1700 cm⁻¹. Other significant vibrations would include C-N stretching of the triazine ring and various bending and stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

While a dedicated FT-IR spectrum analysis for this compound is not extensively documented in readily accessible literature, data for related triazine compounds can offer a comparative basis for spectral interpretation. For example, studies on other triazine derivatives show characteristic ring vibrations and substituent-dependent shifts in absorption frequencies.

X-ray Crystallography for Solid-State Molecular Architecture Determination

A crystallographic study of the closely related compound, l,3,5-triacetyl-2,4-dioxohexahydro-l,3,5-triazine, shows a boat conformation for the triazine ring. This provides a valuable model for predicting the potential solid-state structure of this compound. However, to date, no specific crystallographic data for this compound has been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. Such data would be invaluable for definitively establishing its solid-state conformation and intermolecular packing.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational methods offer a powerful means to explore the structural and energetic properties of this compound at the atomic level.

Density Functional Theory (DFT) Investigations of Molecular and Conformational Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, conformational energies, and other electronic properties.

For the broader class of triazine molecules, DFT calculations have been successfully used to study molecular structures and electronic properties of their charged states. nih.gov In the context of this compound, DFT calculations could be employed to:

Optimize the geometries of different possible conformers (e.g., chair vs. boat, and various orientations of the acetyl groups).

Calculate the relative energies of these conformers to determine the most stable structures.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental data.

While specific DFT studies on this compound are not prevalent in the literature, the methodologies are well-established and could provide significant insights into its conformational preferences and energetics.

Molecular Dynamics Simulations for Conformational Mobility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational mobility and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

MD simulations have been utilized to study the behavior of other triazine derivatives, such as the melting of crystalline hexahydro-1,3,5-trinitro-1,3,5-s-triazine (RDX). colab.ws For this compound, MD simulations could be used to:

Explore the conformational landscape and the transitions between different conformers in various environments (e.g., in solution or in the solid state).

Investigate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the condensed phase.

Simulate the dynamic behavior of the molecule, including ring puckering and the rotation of the acetyl groups.

Currently, there is a lack of published MD simulation studies specifically focused on this compound. Such studies would be highly valuable for understanding its dynamic properties and how they relate to its function in various applications.

In Silico Modeling for Chemical Interaction Prediction

In silico modeling provides a powerful, non-invasive avenue for predicting how a molecule like this compound will interact with biological systems or other chemical entities. These computational techniques are crucial in fields like drug discovery and materials science for screening and understanding molecular behavior at an atomic level. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are commonly employed for derivatives of the 1,3,5-triazine scaffold.

Molecular docking, for instance, is used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method calculates the binding affinity and analyzes the interaction modes, including hydrogen bonds and hydrophobic interactions. For various 1,3,5-triazine derivatives, docking studies have been instrumental in identifying potential biological targets, such as dihydrofolate reductase (DHFR) in cancer research, by evaluating how the triazine core and its substituents fit into the enzyme's active site. researchgate.netresearchgate.net Similarly, these models can elucidate interactions with enzymes like glucosamine-6-phosphate synthase, a target for antimicrobial agents. researchgate.net

Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com For triazine-based compounds, 3D-QSAR models have been developed to create pharmacophores—an ensemble of steric and electronic features necessary for optimal interaction with a specific biological target. scispace.com These models serve as a predictive tool for designing new derivatives with potentially enhanced activity. scispace.com

Molecular dynamics (MD) simulations offer a more dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of a ligand-receptor complex, providing insights into the conformational changes that may occur upon binding. scispace.com For triazine derivatives designed as inhibitors, MD simulations have been used to confirm the stability of binding interactions predicted by initial docking studies. scispace.com

| Modeling Technique | Primary Application | Predicted Parameters | Example from Related Compounds |

|---|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity of a ligand to a receptor. | Binding energy (e.g., kcal/mol), interaction types (hydrogen bonds, hydrophobic contacts), IC₅₀ values. | Used to study the interaction of triazine derivatives with human dihydrofolate reductase (hDHFR) to assess anticancer potential. researchgate.net |

| 3D-QSAR | Correlating 3D structural properties with biological activity to guide new designs. | Pharmacophore models, predictive activity values, correlation coefficients (r²). | Development of pharmacophore models for triazine-based HDAC inhibitors to screen for potent anticancer agents. scispace.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of a molecule or a molecular complex over time. | Root Mean Square Deviation (RMSD), conformational changes, binding free energy (MM-GBSA). | Employed to confirm the stability of potential triazine inhibitors within the active site of their target receptor. scispace.com |

| ADME Analysis | Predicting the absorption, distribution, metabolism, and excretion properties of a compound. | Lipinski's rule of five adherence, oral bioavailability, blood-brain barrier penetration. | Applied to novel 1,3,5-triazine derivatives to evaluate their drug-likeness for anticancer applications. mdpi.com |

Prediction of Electronic Structure and Reactivity Descriptors

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a fundamental tool for predicting the electronic structure and reactivity of molecules like this compound. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. DFT has been successfully applied to understand the properties of related cyclic nitramine compounds, such as 1,3,5-trinitro-1,3,5-triazine (RDX), where it helps in accurately describing molecular geometries and vibrational properties. wpmucdn.com

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity.

Another important descriptor is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, the oxygen atoms of the acetyl groups would be expected to be regions of high electron density (nucleophilic), while the hydrogen atoms and parts of the triazine ring would be more electron-deficient (electrophilic). These maps are invaluable for predicting how the molecule will interact with other polar molecules or ions. For related triazine-based corrosion inhibitors, DFT studies have identified the nitrogen and oxygen atoms as key centers for adsorption onto metal surfaces. researchgate.net

| Descriptor | Significance | Predicted Information/Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₉H₁₅N₃O₃ nih.gov |

| Molecular Weight | The mass of one mole of the compound. | 213.23 g/mol nih.gov |

| HOMO Energy | Indicates electron-donating capability (nucleophilicity). Higher energy means a better electron donor. | Calculated via DFT; specific value would require a dedicated study. |

| LUMO Energy | Indicates electron-accepting capability (electrophilicity). Lower energy means a better electron acceptor. | Calculated via DFT; specific value would require a dedicated study. |

| HOMO-LUMO Gap (ΔE) | Represents chemical reactivity and kinetic stability. A larger gap suggests higher stability. | ΔE = ELUMO - EHOMO. A key parameter in molecular stability analysis. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | Would show negative potential (red) around the carbonyl oxygens and positive potential (blue) around ring hydrogens. |

| Dipole Moment | Measures the overall polarity of the molecule. | A non-zero value is expected due to the asymmetrical arrangement of polar C=O and C-N bonds. |

Advanced Applications in Chemical Sciences and Materials Engineering

Role as Synthetic Intermediates in Complex Molecule Construction

The ability to sequentially functionalize the 1,3,5-triazine (B166579) core allows for the precise construction of intricate molecular architectures. researchgate.net

While many complex polycyclic nitrogen heterocycles are synthesized through multi-component reactions involving anilines, aldehydes, and 1,3-dicarbonyl derivatives, the compound 1,3,5-Triacetylhexahydro-1,3,5-triazine holds a significant, albeit more specific, role as a key synthetic precursor. researchgate.net Its primary application in this area is in the synthesis of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a powerful energetic material. researchgate.net The synthesis of 1,3,5-Triacetyl-1,3,5-triazacyclohexane (TRAT), the alternative name for the title compound, has been optimized from 1,3,5-trioxane (B122180) and acetonitrile, highlighting its importance as an intermediate for RDX. rsc.orgbit.edu.cn The N,N',N"-triacyltriazines, a class to which this compound belongs, are typically formed from the reaction of hexamethylenetetramine with acid chlorides or the condensation of amides with formaldehyde (B43269). wikipedia.org The metabolism of RDX has been shown to proceed through various nitroso derivatives, including hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine. nih.gov

Beyond its role in energetic materials, the broader class of 1,3,5-triazinanes serves as a versatile starting point for synthesizing other heterocyclic compounds like imidazoles, imines, and aziridines. researchgate.net

The aromatic 1,3,5-triazine unit is a popular building block in supramolecular chemistry and polymer science for constructing discrete, monodisperse oligomers, macrocycles, and dendrimers. These larger structures are often synthesized starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially substituted with various nucleophiles.

Dendrimers based on 1,3,5-triazine have been extensively studied, with synthetic strategies involving both convergent and divergent approaches to create complex, branched architectures. These dendritic structures have applications in drug delivery and materials science. For instance, s-triazine polyamides have been synthesized and investigated as nanoparticulate drug delivery systems for the anti-inflammatory drug celecoxib, showing sustained release profiles. researchgate.net

Development of Novel Materials

The inherent properties of the 1,3,5-triazine ring—rigidity, planarity, and electron-deficient nature—are leveraged in the creation of a variety of advanced materials.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers constructed from aromatic 1,3,5-triazine rings. rsc.org These materials are known for their high stability, porosity, and the presence of nitrogen atoms within their framework, which makes them suitable for applications in gas adsorption and separation. rsc.org The synthesis of CTFs typically involves the trimerization of aromatic nitriles under ionothermal conditions, often using a zinc chloride catalyst. wikipedia.orgresearchgate.netnih.gov

The properties of CTFs, such as their surface area and pore size, can be tuned by the choice of monomer. For example, CTFs synthesized from 1,3,5-tricyanobenzene can exhibit high surface areas and significant carbon dioxide uptake. researchgate.netchemicalbook.com Research has shown that the introduction of polar groups, such as benzothiadiazole, into the polymer skeleton can enhance the affinity for CO2. wikipedia.org Triazine-based porous organic polymers have also demonstrated efficacy in the adsorption of dyes from aqueous solutions. researchgate.netmdpi.com

The electron-deficient nature of the 1,3,5-triazine core makes it an excellent component for electron-transporting and host materials in organic light-emitting diodes (OLEDs). A variety of 1,3,5-triazine derivatives have been synthesized and incorporated into OLED devices, leading to high efficiencies and performance. mdpi.comnih.gov

For instance, star-shaped 1,3,5-triazine derivatives have been developed as new electron transport-type host materials for green phosphorescent OLEDs. researchgate.netrsc.org The performance of these materials is influenced by the nature of the aryl substituents attached to the triazine core. researchgate.netrsc.org Bipolar host materials based on 1,3,5-triazine derivatives have also been designed to achieve balanced charge injection and transport in phosphorescent OLEDs, resulting in devices with high external quantum efficiencies and low efficiency roll-off. rsc.org

Below is a table summarizing the performance of some 1,3,5-triazine-based host materials in green phosphorescent OLEDs.

| Host Material | Dopant | External Quantum Efficiency (ηext) | Power Efficiency (ηp) |

| T2T | (PPy)₂Ir(acac) | 17.5% researchgate.netrsc.org | 59.0 lm W⁻¹ researchgate.netrsc.org |

| T3T | (PPy)₂Ir(acac) | 14.4% researchgate.netrsc.org | 50.6 lm W⁻¹ researchgate.netrsc.org |

| TST | (PPy)₂Ir(acac) | 5.1% researchgate.netrsc.org | 12.3 lm W⁻¹ researchgate.netrsc.org |

| DPTPCz | - | 21.2% (green device) rsc.org | - |

Table 1: Performance of selected 1,3,5-triazine derivatives as host materials in green phosphorescent OLEDs.

Triazine-based porous organic polymers have emerged as promising materials for heterogeneous catalysis. researchgate.netmdpi.com Their high surface area, stability, and the presence of nitrogen atoms for metal coordination make them effective catalyst supports. researchgate.netmdpi.com

For example, triazine-based porous organic polymers modified with copper(II) have shown excellent efficiency in catalyzing Henry reactions, with high conversions and selectivities. mdpi.com These catalysts also demonstrate good reusability, a key advantage of heterogeneous systems. researchgate.netmdpi.com The catalytic performance of these materials can be tuned by adjusting the monomers used in their synthesis. researchgate.netmdpi.com

The table below shows the catalytic performance of copper-functionalized triazine-based porous organic polymers (T-POPs) in the Henry reaction.

| Catalyst | Substrate | Conversion | Selectivity |

| Cu@T-POP1 | 4-nitrobenzaldehyde | 97% mdpi.com | 99.9% mdpi.com |

| Cu@T-POP2 | 4-nitrobenzaldehyde | 97% mdpi.com | 99.9% mdpi.com |

Table 2: Catalytic performance of Cu@T-POPs in the Henry reaction.

Functional Organic Materials Research and Designsigmaaldrich.com

The compound this compound is a member of the N,N',N''-triacyltriazine family, which are reduced derivatives of the aromatic 1,3,5-triazines. wikipedia.org The core hexahydro-1,3,5-triazine structure is a six-membered heterocyclic ring containing alternating carbon and nitrogen atoms. wikipedia.org This nitrogen-rich, symmetrical scaffold is a subject of significant interest in materials science due to its inherent stability and versatility as a building block for more complex functional molecules. researchgate.net The design of functional materials based on this compound leverages the unique properties of the triazine ring and the reactivity of its N-acyl substituents.

Research in this area focuses on utilizing this compound as a precursor or a structural component in the synthesis of advanced functional materials. The acetyl groups attached to the nitrogen atoms provide specific electronic and steric properties, and can act as reactive sites or influence the final conformation of larger molecular architectures. The N,N',N''-triacyltriazines can be synthesized through methods such as the condensation of amides with formaldehyde or the reaction of hexamethylene tetraamine (B13775644) with acid chlorides. wikipedia.org

The primary research applications for the broader class of 1,3,5-triazine derivatives in materials engineering include their use in developing nitrogen-rich polymers, which can serve as precursors to energetic materials. researchgate.net The high nitrogen content of the triazine ring is a key characteristic exploited in this context. Furthermore, the rigid and stable nature of the triazine core makes it an excellent platform for constructing photo- and electroluminescent materials, including host materials for organic light-emitting diodes (OLEDs) and materials with thermally activated delayed fluorescence (TADF). rsc.orgrsc.org The design principle involves attaching various functional aryl groups to the triazine core to tune its photophysical properties. researchgate.netrsc.org Other research has explored the synthesis of conjugated porous polymers based on the 1,3,5-triazine structure for applications in photocatalysis, such as hydrogen evolution. rsc.org

While specific research detailing the direct integration of this compound into these advanced materials is specialized, its structural properties make it a relevant model compound and potential precursor for such applications. Its study contributes to the fundamental understanding of how N-acyl substitution on the hexahydro-1,3,5-triazine ring influences material properties.

Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling and application in synthetic materials research.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-diacetyl-1,3,5-triazinan-1-yl)ethanone | nih.gov |

| Molecular Formula | C₉H₁₅N₃O₃ | nih.govnih.gov |

| Molar Mass | 213.23 g/mol | nih.govnih.gov |

| CAS Number | 26028-46-6 | nih.gov |

| Appearance | Solid | chemicalbook.com |

Research Findings on Functional Materials from the 1,3,5-Triazine Scaffold

The design of functional materials often uses the 1,3,5-triazine core as a versatile platform. Research into various derivatives provides insight into the potential applications for which this compound could be designed or modified.

| Research Area | Material Type | Key Findings & Design Principle | Relevant Compounds |

| Energetic Materials | Nitrogen-Rich Polymers | 1,3,5-Triazine rings are used as building blocks for polymers that act as precursors to energetic materials due to their high nitrogen content and thermal stability. researchgate.net | 1,3,5-Triazine derivatives researchgate.net |

| Optoelectronics | Phosphorescent OLEDs | Star-shaped molecules with a 1,3,5-triazine core function as electron-transport-type host materials. The aryl substituents are modified to tune photophysical and thermal properties. rsc.org | 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST) rsc.org |

| Photocatalysis | Conjugated Porous Polymers | Polymers combining 1,3,5-triazine with other units (e.g., dibenzo[b,d]thiophene sulfone) create materials for efficient photocatalytic hydrogen evolution without co-catalysts. rsc.org | triazine-Ph-CPP, triazine-Th-CPP rsc.org |

| Luminescent Materials | Photo- and Electroluminescent Materials | Functionalized 1,3,5-triazine derivatives are key components for materials exhibiting thermally activated delayed fluorescence (TADF) and for use in perovskite solar cells. rsc.org | Star-shaped aryl(hetaryl) and arylvinyl derivatives of 1,3,5-triazine rsc.org |

Degradation Pathways and Environmental Chemical Fate

Chemical and Biochemical Degradation Mechanisms

The degradation of 1,3,5-Triacetylhexahydro-1,3,5-triazine is expected to proceed through several chemical and biochemical mechanisms, primarily involving the cleavage of the amide bonds and the breakdown of the triazine ring.

Oxidative and Reductive Degradation Processes

Oxidative Degradation: The acetyl groups of this compound may be susceptible to oxidation, although amides are generally considered stable to mild oxidizing agents. nih.gov Stronger oxidative conditions, potentially mediated by hydroxyl radicals in the environment, could lead to the formation of various oxygenated intermediates. rsc.org However, the primary sites for oxidative attack are more likely the C-H bonds adjacent to the nitrogen atoms within the ring. Oxidation is a common degradation pathway for many organic compounds in both liquid and solid forms. nih.gov

Reductive Degradation: Reductive cleavage is a fundamental process in organic chemistry involving the breaking of a chemical bond by a reducing agent. numberanalytics.com The amide bonds in this compound could potentially undergo reductive cleavage, although this typically requires strong reducing agents not commonly found in the environment. numberanalytics.com This process would lead to the formation of the corresponding amines and alcohols. It is a more controlled method for forming nitrogen-carbon bonds in synthesis and can be reversed under specific conditions. masterorganicchemistry.com

Hydrolytic Stability and Decomposition Pathways

Hydrolysis is anticipated to be a primary degradation pathway for this compound in aqueous environments. This process can affect both the N-acetyl groups and the hexahydrotriazine ring.

The stability of the hexahydro-1,3,5-triazine ring is known to be pH-dependent. For instance, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is strongly influenced by the pH of the solution. nih.govresearchgate.net Similarly, this compound is expected to be unstable under acidic conditions, leading to the cleavage of the triazine ring to produce formaldehyde (B43269) and N-acetylamine (acetamide). The general reaction for the acid-catalyzed hydrolysis of a hexahydro-1,3,5-triazine involves the breakdown of the ring structure. utwente.nl Acetyl groups themselves can be cleaved from an amine under strongly acidic conditions. uvic.ca

The amide linkages are also subject to hydrolysis. Amide bonds can be cleaved under neutral, acidic, or basic conditions, with the rate being significantly influenced by pH and temperature. This would result in the formation of acetic acid and the corresponding amine intermediates. The cleavage of secondary amide bonds can occur at neutral pH with certain reagents. researchgate.net

Biochemically, enzymatic hydrolysis represents a significant potential degradation route. Enzymes such as amidases or deacetylases could catalyze the cleavage of the N-acetyl groups. ijsr.netresearchgate.netnih.gov The degradation of N-acetyl-D-glucosamine, for example, is facilitated by enzymes that break down chitin. researchgate.net

Table 1: Factors Influencing Hydrolytic Degradation of this compound

| Factor | Influence on Degradation | Probable Outcome |

|---|---|---|

| pH | High | The rate of hydrolysis is strongly dependent on pH. nih.govresearchgate.net Acidic conditions are expected to accelerate the cleavage of both the triazine ring and the acetyl groups. |

| Temperature | High | Increased temperature generally accelerates the rate of chemical reactions, including hydrolysis. |

| Microbial Activity | High | The presence of microorganisms capable of producing amidase or deacetylase enzymes could lead to biochemical degradation. ijsr.netresearchgate.netnih.gov |

Characterization of Degradation Products and Intermediates

Direct experimental identification of the degradation products of this compound is not widely reported. However, based on the established chemistry of its constituent parts, a set of likely intermediates and final products can be postulated.

Hydrolysis of the triazine ring would yield formaldehyde and acetamide (B32628). Stepwise hydrolysis of the acetyl groups would lead to mono- and di-acetylated hexahydrotriazine intermediates, eventually yielding hexahydro-1,3,5-triazine and acetic acid. Complete degradation under hydrolytic conditions would ultimately break the molecule down into formaldehyde, ammonia (B1221849), and acetic acid.

In a manner analogous to the degradation of other triazines, such as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine which degrades to formaldehyde and monoethanolamine, this compound would likely decompose into formaldehyde and acetamide. nih.govresearchgate.net

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Intermediates | Potential Final Products |

|---|---|---|

| Hydrolysis of Acetyl Groups | 1,3-Diacetylhexahydro-1,3,5-triazine, 1-Monoacetylhexahydro-1,3,5-triazine | Acetic acid, Hexahydro-1,3,5-triazine |

| Hydrolysis of Triazine Ring | N/A | Formaldehyde, Acetamide |

| Complete Degradation | Various intermediates | Formaldehyde, Ammonia, Acetic acid |

Environmental Chemical Transformation Studies

There is a lack of specific environmental chemical transformation studies for this compound. However, the environmental fate of amines and their degradation products has been a subject of study. ieaghg.org Amines can be released into the environment and undergo further degradation. ieaghg.org While many amines are considered to have low environmental risk, some degradation products can be of concern. ieaghg.org

The environmental fate of a chemical is influenced by its water solubility, vapor pressure, and its susceptibility to biotic and abiotic degradation processes. Given its polar acetyl groups, this compound is expected to have some water solubility, which would affect its transport in aquatic environments. Its persistence will be determined by the rates of the degradation processes outlined above, particularly hydrolysis and microbial degradation. The ultimate environmental fate would likely be mineralization to carbon dioxide, water, and inorganic nitrogen compounds under favorable conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 1,3,5-triacetylhexahydro-1,3,5-triazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrolysis of hexamine via the Bachmann process, with variations in catalysts (e.g., KOH, NaOH) and solvents (THF, acetonitrile). Reaction temperature and inert atmospheres (e.g., Ar) are critical for minimizing by-products like 1-acetyl-3,5-dinitro derivatives . Optimization requires monitoring reaction kinetics via HPLC or NMR to assess intermediates and purity. Base catalysts (e.g., DIPEA) improve nucleophilic substitution efficiency in trisubstituted derivatives .

Q. How does this compound exhibit selective antibacterial activity against Gram-positive pathogens?

- Methodological Answer : The compound’s methacrylate groups enable copolymerization with dental resins, releasing antimicrobial moieties that disrupt bacterial cell membranes. Studies show efficacy against Streptococcus mutans via direct contact inhibition, validated by agar diffusion assays and confocal microscopy to quantify biofilm reduction . Selectivity for Gram-positive bacteria may arise from differences in cell wall permeability compared to Gram-negative species .

Q. What analytical techniques are recommended for characterizing structural and functional properties of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm acetylation patterns and triazine ring stability. FT-IR identifies C=O and C=C bonds, while X-ray diffraction resolves crystal structures of derivatives . HPLC-MS quantifies purity and detects by-products (e.g., dinitro derivatives) . For polymer composites, dynamic mechanical analysis (DMA) assesses crosslinking efficiency .

Q. What are the biocompatibility limitations of this compound in biomedical applications?

- Methodological Answer : While low concentrations (<10 wt%) in dental adhesives show minimal cytotoxicity (tested via MTT assays on human fibroblasts), higher concentrations impair wettability and bond strength due to reduced resin flow . Biocompatibility studies should include ISO 10993-5 standard elution tests to evaluate leachables.

Advanced Research Questions

Q. How does copolymerization with methacrylate resins affect the mechanical and antibacterial properties of this compound composites?

- Methodological Answer : Incorporation into resins (e.g., Bis-GMA) enhances solvent resistance and bond strength via aliphatic C=C crosslinking, validated by shear bond strength testing (e.g., 15–20 MPa). However, >15 wt% TAT reduces degree of conversion (DC) by 8–12%, measured via FT-IR post-curing. Antibacterial efficacy plateaus at 10–15 wt%, suggesting a trade-off between functionality and polymer network integrity .

Q. How can conflicting data on antimicrobial efficacy vs. mechanical performance be resolved in adhesive formulations?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between TAT concentration, DC, and biofilm inhibition. For example, 10 wt% TAT balances ~80% S. mutans reduction with <5% loss in DC. Confocal laser scanning microscopy (CLSM) with live/dead staining quantifies spatial antibacterial effects without compromising adhesion .

Q. What structure-activity relationships (SARs) govern the biological activity of triazine derivatives?

- Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., nitro, acetyl) enhance antibacterial activity by increasing electrophilicity. Derivatives with aliphatic side chains (e.g., acryloyl) improve copolymerization but reduce solubility. Molecular docking simulations predict interactions with bacterial enzyme active sites (e.g., enolase), validated by enzymatic inhibition assays .

Q. What are the environmental stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer : Hydrolytic degradation studies (pH 7.4, 37°C) show triazine ring cleavage via nucleophilic attack, releasing formaldehyde and acetic acid. LC-MS/MS identifies degradation products, while Ames tests assess mutagenicity of by-products . Environmental persistence is low (t₁/₂ < 48 h in aqueous media), but formaldehyde release necessitates toxicity screening .

Data Contradiction Analysis

Q. Why do some studies report antibacterial efficacy at low TAT concentrations, while others require higher doses for activity?

- Resolution : Discrepancies arise from differences in bacterial strains and testing models. For example, S. mutans biofilms require lower TAT concentrations (5–10 wt%) due to enhanced surface contact, while planktonic cultures may need higher doses. Standardize assays using ASTM E2149 (dynamic contact) and correlate results with biofilm vs. planktonic models .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.